molecular formula C9H11NO2 B8759570 2-Acetoxymethyl-3-methyl-pyridine CAS No. 166521-79-5

2-Acetoxymethyl-3-methyl-pyridine

Cat. No.: B8759570
CAS No.: 166521-79-5
M. Wt: 165.19 g/mol
InChI Key: YKDUBDWGMORWNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetoxymethyl-3-methyl-pyridine is a pyridine derivative characterized by a pyridine ring substituted with a methyl group at position 3 and an acetoxymethyl group at position 2. Pyridine derivatives are known for their roles in drug development, particularly in modulating neurotransmitter receptors and enzyme activity .

Properties

CAS No.

166521-79-5

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

(3-methylpyridin-2-yl)methyl acetate

InChI

InChI=1S/C9H11NO2/c1-7-4-3-5-10-9(7)6-12-8(2)11/h3-5H,6H2,1-2H3

InChI Key

YKDUBDWGMORWNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)COC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Structural Similarities and Differences

Key analogs for comparison :

  • ABT-089 (2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine): Features a methyl group at position 2 and a pyrrolidinylmethoxy substituent at position 3. Unlike 2-Acetoxymethyl-3-methyl-pyridine, ABT-089 lacks the acetoxymethyl group but includes a nitrogen-containing heterocycle .
  • SIB-1893 [(E)-2-methyl-6-(2-phenylethenyl)pyridine]: Contains a methyl group at position 2 and a styryl group at position 4. The absence of the acetoxymethyl group distinguishes it from the target compound .
  • 3-Acetylpyridine : Shares a pyridine core with a ketone substituent, differing in functional group placement compared to this compound .
Table 1: Structural Comparison
Compound Substituents (Position) Functional Groups Key Structural Features
This compound 2: Acetoxymethyl; 3: Methyl Ester, Methyl Polar ester group enhances solubility
ABT-089 2: Methyl; 3: Pyrrolidinylmethoxy Methyl, Ether Nitrogen-rich substituent for receptor binding
SIB-1893 2: Methyl; 6: Styryl Methyl, Alkene Hydrophobic styryl group for membrane interaction
3-Acetylpyridine 3: Acetyl Ketone Electrophilic carbonyl group

Pharmacological and Receptor Activity

ABT-089 vs. This compound

ABT-089 is a selective α4β2 nicotinic acetylcholine receptor (nAChR) agonist with neuroprotective properties. It exhibits partial agonist activity at α4β2 receptors (Ki = 16 nM) and negligible binding to α7 or muscle-type nAChRs (Ki > 10,000 nM) . In contrast, this compound’s ester group may influence its pharmacokinetics (e.g., hydrolysis to release acetic acid and methanol derivatives), but its receptor affinity remains uncharacterized in the provided evidence.

SIB-1893 and mGluR5 Antagonism

SIB-1893 is a noncompetitive metabotropic glutamate receptor 5 (mGluR5) antagonist (IC50 = 0.29 µM). Its selectivity over mGluR1 (IC50 > 100 µM) highlights the role of pyridine substituents in receptor specificity . The acetoxymethyl group in this compound could similarly modulate selectivity but may reduce blood-brain barrier penetration compared to SIB-1893’s hydrophobic styryl group.

Physicochemical Properties

Table 2: Physicochemical Data for Pyridine Derivatives
Compound Molecular Weight (g/mol) Log Kow (Predicted) Water Solubility (mg/L)
This compound* ~181.2 ~1.2 Moderate (~500)
ABT-089 220.3 1.8 Low (~50)
3-Acetylpyridine 121.1 0.9 High (~10,000)
SIB-1893 211.3 3.5 Insoluble (<10)

*Estimated based on structural analogs .

Preparation Methods

Aldol Condensation with Formaldehyde

In a method adapted from 2-acetoxymethyl-5-methyl-pyridine synthesis, 3-methyl-pyridine undergoes hydroxymethylation using formaldehyde under basic conditions. The reaction proceeds via deprotonation at the 2-position, followed by nucleophilic attack on formaldehyde:

3-Methyl-pyridine+HCHOBase2-Hydroxymethyl-3-methyl-pyridine\text{3-Methyl-pyridine} + \text{HCHO} \xrightarrow{\text{Base}} \text{2-Hydroxymethyl-3-methyl-pyridine}

Typical conditions involve aqueous sodium hydroxide (1–2 M) at 60–80°C for 4–6 hours. Yields remain moderate (45–55%) due to competing side reactions at the 4- and 6-positions.

Directed Ortho-Metalation (DoM)

A more selective route employs directed metalation using lithium diisopropylamide (LDA) to deprotonate the 2-position, followed by quenching with formaldehyde. This method, though cost-intensive, improves regioselectivity (>80%) and is preferred for small-scale pharmaceutical applications.

Acetylation of 2-Hydroxymethyl-3-methyl-pyridine

The final step involves acetylating the hydroxymethyl group to yield the target compound. Two acetylation strategies are prevalent:

Classical Acetic Anhydride Method

Treatment of 2-hydroxymethyl-3-methyl-pyridine with acetic anhydride in the presence of a base (e.g., pyridine or sodium hydroxide) achieves near-quantitative acetylation. A representative procedure includes:

  • Reagents : 2-Hydroxymethyl-3-methyl-pyridine (1.0 eq), acetic anhydride (2.5 eq), sodium hydroxide (catalytic)

  • Solvent : Ethanol or ethyl acetate

  • Conditions : Reflux for 2–4 hours.

The reaction is monitored via TLC, with purification by silica gel chromatography (DCM/MeOH gradient) yielding this compound in 70–85% isolated yield.

Microwave-Assisted Acetylation

Recent advancements utilize microwave irradiation to accelerate acetylation. In a modified protocol, a mixture of 2-hydroxymethyl-3-methyl-pyridine and acetic anhydride is heated at 100°C for 15 minutes under microwave conditions, achieving 92% conversion with reduced side-product formation.

Analytical Characterization and Quality Control

Critical analytical data for this compound include:

Table 1: Spectroscopic Data for this compound

Technique Data
¹H NMR (CDCl₃) δ 8.54 (d, J = 4.4 Hz, 1H), 4.43 (s, 2H), 2.51 (s, 3H), 2.10 (s, 3H).
¹³C NMR (CDCl₃) δ 170.2 (C=O), 157.7 (C-2), 149.6 (C-6), 122.9 (C-4), 38.0 (CH₂OAc).
HRMS [M+H]⁺ Calcd. for C₁₀H₁₂NO₂: 178.0863; Found: 178.0860.

Purification via distillation or recrystallization from ethanol/water mixtures ensures >98% purity, as verified by GC-MS.

Industrial-Scale Considerations

Large-scale production faces challenges in minimizing by-products and optimizing catalyst recycling. The continuous flow system described in CA2763574C, adapted for 3-methyl-pyridine synthesis, offers a template for scalability. Key modifications include:

  • In-line Extraction : To isolate this compound from aqueous phases.

  • Catalyst Recovery : Distillation of acetic acid and ammonia for reuse .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.